Pyronaridine Tetraphosphate

Overview

Description

Pyronaridine tetraphosphate is a Mannich base with potent antimalarial and potential antiviral activities. It has been used as an antimalarial agent for over 50 years against Plasmodium falciparum and Plasmodium vivax . This compound is known for its ability to interfere with the synthesis of haemozoin pigment within the Plasmodium digestive vacuole, which is crucial for its antimalarial activity .

Mechanism of Action

Target of Action

Pyronaridine Tetraphosphate primarily targets the Plasmodium species , which are the causative agents of malaria . It has been used for over 50 years as a blood schizonticide . The compound exerts its antimalarial activity by interfering with the synthesis of the haemozoin pigment within the Plasmodium digestive vacuole .

Mode of Action

This compound interacts with its targets by blocking the formation of β-hematin . This action inhibits the biopolymerization of β-hematin, facilitating the accumulation of toxic hematin into the digestive vacuole of the parasite . This leads to the death of the parasite and the subsequent clearance of the malaria infection.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the haemozoin synthesis pathway within the Plasmodium digestive vacuole . By blocking the formation of β-hematin, Pyronaridine disrupts this pathway, leading to the accumulation of toxic hematin and the death of the parasite .

Pharmacokinetics

Pyronaridine exhibits a high blood-to-plasma distribution ratio due to its tendency to accumulate in blood cells . This feature plays a crucial role in its pharmacokinetic properties and pharmacological activity. The pharmacokinetic characteristics of Pyronaridine include rapid oral absorption, large volumes of distribution, and low total body clearance, resulting in a long terminal apparent half-life . Differences in pharmacokinetic profiles have been observed between healthy volunteers and malaria-infected patients, indicating a potential disease-related impact on pharmacokinetic properties .

Result of Action

The molecular and cellular effects of Pyronaridine’s action include the disruption of the Plasmodium’s haemozoin synthesis pathway and the induction of toxic hematin accumulation . This leads to the death of the Plasmodium parasite and the clearance of the malaria infection .

Action Environment

The efficacy and stability of Pyronaridine can be influenced by environmental factors such as the prevalence of drug resistance in the local Plasmodium population . Pyronaridine has been shown to be effective against strains resistant to other antimalarials, including chloroquine . Resistance to Pyronaridine appears to emerge slowly and is further retarded when Pyronaridine is used in combination with other antimalarials, particularly artesunate .

Biochemical Analysis

Biochemical Properties

Pyronaridine Tetraphosphate exerts its antimalarial activity by interfering with the synthesis of the haemozoin pigment within the Plasmodium digestive vacuole . It has been shown to be effective against strains resistant to other anti-malarials, including chloroquine . It is also known to function as a protease inhibitor of the SARS-CoV-2 papain-like protease (PLpro), showing both in vitro and in vivo efficacy .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. In vitro and in vivo studies indicated that this compound preferentially concentrates in blood cells . This feature is believed to play a crucial role in its pharmacokinetic properties and pharmacological activity . It has also been found to exert potent cytotoxicity on human breast and hematological cancer cells through induction of apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It functions as a protease inhibitor of the SARS-CoV-2 papain-like protease (PLpro), thereby exerting its antiviral effects . In the context of malaria, it interferes with the synthesis of the haemozoin pigment within the Plasmodium digestive vacuole .

Temporal Effects in Laboratory Settings

This compound exhibits a long terminal apparent half-life, indicating its stability over time . Its effects on cellular function have been observed in both in vitro and in vivo studies

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, a single dose of this drug has been found to be 100% effective against the Ebola virus . More studies are needed to understand the threshold effects and any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in specific metabolic pathways. Its metabolism involves CPY3A4, CPY1A2 and CPY2D6 enzymes

Transport and Distribution

This compound exhibits a high blood-to-plasma distribution ratio due to its tendency to accumulate in blood cells . This feature is believed to play a crucial role in its pharmacokinetic properties and pharmacological activity .

Preparation Methods

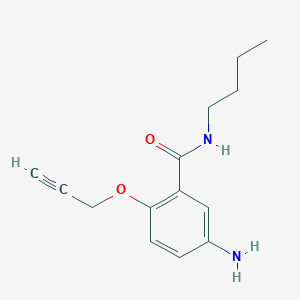

Synthetic Routes and Reaction Conditions: Pyronaridine tetraphosphate was first synthesized in the 1970s at the Institute of Chinese Parasitic Disease . The synthesis involves the reaction of 7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-ylamine with 2,6-bis[(pyrrolidin-1-yl)methyl]phenol under specific conditions . The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory synthesis. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Pyronaridine tetraphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under controlled temperature conditions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate in polar solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Pyronaridine tetraphosphate has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying Mannich base reactions and their mechanisms.

Medicine: It is primarily used in the treatment of malaria, particularly in regions with chloroquine-resistant strains of Plasmodium.

Industry: this compound is used in the pharmaceutical industry for the production of antimalarial drugs.

Comparison with Similar Compounds

Chloroquine: Another antimalarial drug that also targets haemozoin synthesis but has faced widespread resistance.

Artemisinin: A fast-acting antimalarial drug often used in combination therapies with pyronaridine tetraphosphate.

Uniqueness: this compound is unique due to its dual antimalarial and antiviral activities. Its ability to interfere with haemozoin synthesis and inhibit viral proteases makes it a versatile compound in both malaria and viral infection treatments .

Properties

CAS No. |

76748-86-2 |

|---|---|

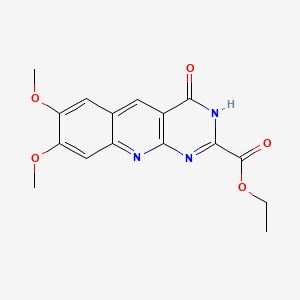

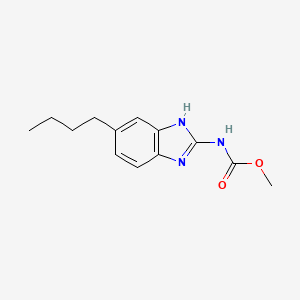

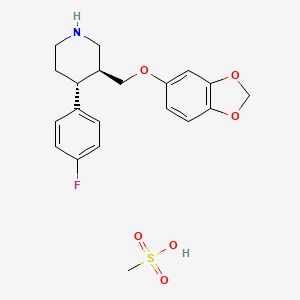

Molecular Formula |

C29H35ClN5O6P |

Molecular Weight |

616.0 g/mol |

IUPAC Name |

4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol;phosphoric acid |

InChI |

InChI=1S/C29H32ClN5O2.H3O4P/c1-37-26-9-8-24-28(33-26)27(23-7-6-21(30)16-25(23)32-24)31-22-14-19(17-34-10-2-3-11-34)29(36)20(15-22)18-35-12-4-5-13-35;1-5(2,3)4/h6-9,14-16,36H,2-5,10-13,17-18H2,1H3,(H,31,32);(H3,1,2,3,4) |

InChI Key |

AFQUPAGSIINWCQ-UHFFFAOYSA-N |

SMILES |

COC1=NC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC(=C(C(=C4)CN5CCCC5)O)CN6CCCC6.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O |

Canonical SMILES |

COC1=NC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC(=C(C(=C4)CN5CCCC5)O)CN6CCCC6.OP(=O)(O)O |

Appearance |

Solid powder |

Pictograms |

Corrosive; Acute Toxic; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-methoxy-7-chloro-10-(3',5'-bis(pyrrolin-1-ylmethyl)-4'-hydroxyphenylamino)benzo(b)-1,5-naphthyridine 4-((7-chloro-2-methoxybenzo(b)(1,5)naphthyridin-10-yl)amino)-2,6-bis((pyrrolidin-1-yl)methyl)phenol 4-((7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)-2,6-bis(1-pyrrolidinylmethyl)phenol benzonaphthyridine 7351 malaridine phenol, 4-((7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)-2,6-bis(1-pyrrolidinylmethyl)-, phosphate (1:4) pyronaridine pyronaridine phosphate salt pyronaridine tetraphosphate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.